An In-depth Technical Guide to 2-Cyano-N-(4-methoxyphenyl)acetamide
An In-depth Technical Guide to 2-Cyano-N-(4-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 2-Cyano-N-(4-methoxyphenyl)acetamide, a versatile intermediate with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind its synthesis, reactivity, and potential applications, grounded in established chemical principles.
Core Molecular Attributes
2-Cyano-N-(4-methoxyphenyl)acetamide, with the CAS Number 5382-38-7, is a crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molecular Weight | 190.2 g/mol | [2] |
| Melting Point | 133 - 135 °C | [3] |
| Appearance | Solid | [3] |
| InChI Key | VFDUTASVNHKUJM-UHFFFAOYSA-N | [3] |
Synthesis and Purification: A Protocol Driven by Mechanistic Understanding
The synthesis of 2-Cyano-N-(4-methoxyphenyl)acetamide is most commonly achieved through the acylation of p-anisidine with a cyanoacetic acid derivative.[2] This reaction is a cornerstone of amide bond formation and leverages the nucleophilic character of the amine on p-anisidine and the electrophilic nature of the cyanoacetyl group.
Optimized Synthetic Protocol
This protocol is adapted from established procedures for the synthesis of similar cyanoacetamide derivatives.[4]
Materials:
-
p-Anisidine
-
Ethyl cyanoacetate
-
High-boiling point solvent (e.g., xylene or N,N-Dimethylformamide (DMF))[5]
-
Ethanol (for recrystallization)[6]
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve p-anisidine (1 equivalent) in a minimal amount of the high-boiling point solvent. Add ethyl cyanoacetate (1.1 equivalents). The slight excess of the acylating agent ensures the complete consumption of the starting amine.
-
Reaction: Heat the mixture to reflux (typically 120-200 °C, depending on the solvent) and maintain for 2-8 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the slow addition of deionized water can induce precipitation.[5] Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Purification by Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[6] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.
Caption: Synthetic workflow for 2-Cyano-N-(4-methoxyphenyl)acetamide.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methylene protons, and the amide proton. The aromatic protons on the p-methoxyphenyl ring will likely appear as two doublets in the aromatic region (δ 6.8-7.5 ppm). The methoxy group protons will be a sharp singlet around δ 3.8 ppm. The methylene protons adjacent to the cyano and carbonyl groups will appear as a singlet further downfield, and the amide proton (NH) will be a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 160-170 ppm), the cyano carbon (around 115-120 ppm), and the carbons of the aromatic ring, with the carbon attached to the methoxy group being the most shielded. The methoxy carbon will appear around 55 ppm, and the methylene carbon will also be present.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2840 - 3000 | Medium |
| C≡N Stretch (Nitrile) | 2222 - 2260 | Weak to Medium, Sharp |
| C=O Stretch (Amide) | 1630 - 1690 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1700 | Medium |
| C-O Stretch (Ether) | 1000 - 1300 | Strong |
Source: Adapted from general IR absorption tables.[8][9]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 190. The fragmentation pattern is expected to involve cleavage of the amide bond and other characteristic losses. Common fragmentation pathways for N-substituted cyanoacetamides involve the fission of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom.[10]
High-Performance Liquid Chromatography (HPLC)
The purity of 2-Cyano-N-(4-methoxyphenyl)acetamide can be assessed using reverse-phase HPLC. A suitable method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[11]
Physicochemical Properties
Solubility
While specific solubility data for 2-Cyano-N-(4-methoxyphenyl)acetamide is not extensively published, the solubility of the closely related 2-cyanoacetamide has been studied in various solvents.[12] Based on this, 2-Cyano-N-(4-methoxyphenyl)acetamide is expected to be soluble in polar organic solvents such as N,N-dimethylformamide, acetone, and acetonitrile, and moderately soluble in alcohols like methanol and ethanol. Its solubility in water is likely to be low due to the presence of the aromatic ring.
Thermal Stability
The thermal stability of the compound can be evaluated using Thermogravimetric Analysis (TGA). For many organic compounds of similar complexity, decomposition is expected to begin at temperatures above its melting point. The decomposition of a related cyanopropoxy derivative is significantly influenced by solvent polarity and the presence of radical scavengers.[13]
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 2-Cyano-N-(4-methoxyphenyl)acetamide is primarily dictated by the active methylene group, the cyano group, and the amide functionality.
Acidity of the Methylene Protons
The protons on the methylene carbon, situated between the electron-withdrawing cyano and carbonyl groups, are acidic and can be readily deprotonated by a base to form a stable carbanion. This nucleophilic center is key to its synthetic utility.
Knoevenagel Condensation
The active methylene group readily participates in Knoevenagel condensations with aldehydes and ketones in the presence of a base catalyst to form α,β-unsaturated products.[14] This reaction is a powerful tool for carbon-carbon bond formation.
Caption: Knoevenagel condensation reaction of 2-Cyano-N-(4-methoxyphenyl)acetamide.
Synthesis of Heterocyclic Compounds
The polyfunctional nature of 2-Cyano-N-(4-methoxyphenyl)acetamide makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds.[15] For instance, it can be used in the synthesis of pyridone derivatives, which are important scaffolds in medicinal chemistry.[16]
Applications in Drug Discovery and Development
Derivatives of 2-Cyano-N-(4-methoxyphenyl)acetamide have shown promise in several therapeutic areas, attributed to their anti-inflammatory, analgesic, and neuroprotective properties.[17] This compound and its analogues serve as valuable lead structures for the development of novel therapeutic agents.
Safety and Handling
2-Cyano-N-(4-methoxyphenyl)acetamide is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Cyano-N-(4-methoxyphenyl)acetamide is a synthetically accessible and highly versatile chemical intermediate. Its rich reactivity, stemming from the activated methylene group and other functionalities, provides a gateway to a diverse range of more complex molecules, particularly heterocyclic systems of medicinal interest. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and an outline of its analytical characterization, offering a solid foundation for researchers and drug development professionals working with this promising compound.
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